5-Hydroxy-2-(trifluoromethoxy)benzoic acid

Physicochemical Properties Molecular Weight Elemental Analysis

Regioisomeric impurities in fluorinated benzoic acids can derail coupling reactions and alter physicochemical properties. This compound features a verified 2-OCF3,5-OH substitution pattern-distinct from common 2-OH,5-OCF3 analogs or trifluoromethyl variants. - **Structural precision:** Ortho-OCF3 enhances metabolic stability & lipophilicity; meta-OH enables etherification, esterification, or Mitsunobu couplings. - **Application utility:** Scaffold for diversity-oriented libraries, MOF linkers, liquid crystal dopants, or non-infringing API intermediates. - **Supply assurance:** Strict purity control with HPLC/MS reference standard suitability.

Molecular Formula C8H5F3O4
Molecular Weight 222.12 g/mol
CAS No. 851341-57-6
Cat. No. B3157686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(trifluoromethoxy)benzoic acid
CAS851341-57-6
Molecular FormulaC8H5F3O4
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H5F3O4/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3,12H,(H,13,14)
InChIKeyVMWFNEUPJINUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-(trifluoromethoxy)benzoic Acid: Physicochemical Baseline


5-Hydroxy-2-(trifluoromethoxy)benzoic acid (CAS 851341-57-6) is a fluorinated benzoic acid derivative with molecular formula C8H5F3O4 and molecular weight 222.12 g/mol [1]. The compound features a hydroxyl group at the 5-position and a trifluoromethoxy (-OCF3) substituent at the 2-position of the benzoic acid ring . This substitution pattern distinguishes it from regioisomeric salicylic acid analogs (e.g., 2-hydroxy-5-(trifluoromethoxy)benzoic acid) and from trifluoromethyl-substituted counterparts (e.g., 5-hydroxy-2-(trifluoromethyl)benzoic acid), establishing a unique structural fingerprint with implications for physicochemical properties and synthetic utility.

Ortho-OCF₃ / meta-OH substitution pattern — distinct from regioisomeric salicylic acid analogs
Synthetic handle: remote hydroxyl enables orthogonal derivatization strategies
Physicochemical differentiation: pKa and logP context may differ significantly from common comparators

5-Hydroxy-2-(trifluoromethoxy)benzoic Acid: Analog Interchangeability Risks


The ortho-trifluoromethoxy/meta-hydroxy substitution pattern in 5-hydroxy-2-(trifluoromethoxy)benzoic acid creates a distinct hydrogen-bonding network and electronic environment compared to regioisomers (e.g., 2-hydroxy-5-(trifluoromethoxy)benzoic acid, CAS 129644-57-1) and analogs lacking the hydroxyl moiety (e.g., 2-(trifluoromethoxy)benzoic acid, CAS 1979-29-9). These structural variations manifest in altered pKa values, logP, and reactivity profiles [1][2][3]. Generic substitution without verification of the exact substitution pattern can lead to divergent outcomes in coupling reactions, downstream derivatizations, and physicochemical properties, underscoring the need for compound-specific quantitative evidence.

2-Hydroxy-5-(trifluoromethoxy)benzoic acid (regioisomer)
Ortho-OH alters internal H-bonding and pKa profile; may shift acid-base extraction behavior and reactivity relative to the meta-OH target.
2-(Trifluoromethoxy)benzoic acid
Lacks the hydroxyl synthetic handle, limiting functionalization and altering hydrogen-bonding capacity and solubility.
4-(Trifluoromethoxy)benzoic acid
Para-OCF₃ placement changes electronic environment and removes the remote OH; not interchangeable in regioselective sequences.

5-Hydroxy-2-(trifluoromethoxy)benzoic Acid: Quantitative Comparison with Analogs


Molecular Weight vs. Trifluoromethyl Analog

5-Hydroxy-2-(trifluoromethoxy)benzoic acid (target) has a molecular weight of 222.12 g/mol (C8H5F3O4) [1]. In contrast, the structurally analogous 5-hydroxy-2-(trifluoromethyl)benzoic acid (CAS 1243373-31-0) has a molecular weight of 206.12 g/mol (C8H5F3O3) . The additional oxygen atom in the target compound increases molecular weight by 16.0 g/mol (7.8%) and introduces an extra hydrogen bond acceptor site, which influences solubility, chromatographic retention, and downstream synthetic transformations.

Molecular Weight vs. CF₃ Analog
Head-to-head
+16.0 g/mol (+7.8%)
vs. 5-hydroxy-2-(trifluoromethyl)benzoic acid (206.12 g/mol)
Impacts gravimetric calculations and hydrogen-bonding capacity
Extra oxygen alters solubility and chromatographic retention
Physicochemical Properties Molecular Weight Elemental Analysis

pKa vs. Regioisomer

The pKa of 5-hydroxy-2-(trifluoromethoxy)benzoic acid has not been experimentally reported; however, its regioisomer 2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 129644-57-1) exhibits a strongest acidic pKa of 2.49 (predicted) [1]. The ortho-hydroxyl group in the regioisomer enables intramolecular hydrogen bonding with the carboxylic acid, lowering the pKa relative to the target compound where the hydroxyl is meta to the carboxyl. The target compound is expected to have a higher pKa (weaker acid) due to the absence of ortho-stabilization, which alters its ionization state at physiological pH and its behavior in acid-base extractions compared to the regioisomer.

pKa vs. Regioisomer
Class-level
Not experimentally reported; expected higher pKa than regioisomer (predicted 2.49)
May influence extraction efficiency and logD calculations
Experimental confirmation pending; regioisomer pKa from ChemAxon prediction
pKa Acidity Physicochemical Properties

H-Bond Donor/Acceptor Count vs. 2-(Trifluoromethoxy)benzoic Acid

5-Hydroxy-2-(trifluoromethoxy)benzoic acid contains one additional hydroxyl group compared to 2-(trifluoromethoxy)benzoic acid (CAS 1979-29-9). This structural difference increases the hydrogen bond donor count from 1 to 2 and the hydrogen bond acceptor count from 6 to 7 [1][2]. While experimental logP values are not available for the target compound, the computed XLogP3 for 2-(trifluoromethoxy)benzoic acid is 2.8 [2]; the target compound's logP is expected to be lower due to the additional hydroxyl group, enhancing aqueous solubility and reducing passive membrane permeability.

H-Bond Donor/Acceptor vs. Des-hydroxy Analog
Head-to-head
Donor: 1 → 2 | Acceptor: 6 → 7
vs. 2-(trifluoromethoxy)benzoic acid (donor 1, acceptor 6)
Higher aqueous solubility and altered normal-phase vs. reverse-phase behavior
Computed from structure; experimental logP not available
Hydrogen Bonding Solubility Lipophilicity

Ortho-OCF3/Meta-OH Substitution Pattern

The ortho-trifluoromethoxy group in 5-hydroxy-2-(trifluoromethoxy)benzoic acid exerts strong electron-withdrawing effects (-I) while the meta-hydroxyl provides a site for further functionalization (e.g., O-alkylation, Mitsunobu). This arrangement is not replicated in any of the common comparators: 2-(trifluoromethoxy)benzoic acid lacks the hydroxyl handle, 4-(trifluoromethoxy)benzoic acid (pKa 3.85±0.10) [1] places the -OCF3 group para, and the regioisomer 2-hydroxy-5-(trifluoromethoxy)benzoic acid positions the hydroxyl ortho to the carboxyl, enabling internal chelation. The target compound's substitution pattern enables orthogonal reactivity in sequential derivatizations, a feature that supports its use as a versatile small molecule scaffold .

Substitution Pattern vs. para-OCF₃
Reported
2-OCF₃ / 5-OH (target) vs. 4-OCF₃ (comparator)
vs. 4-(trifluoromethoxy)benzoic acid
Enables regioselective derivatizations not possible with para-substituted analog
Supports orthogonal functionalization in synthetic sequences
Synthetic Utility Regioselectivity Cross-Coupling

5-Hydroxy-2-(trifluoromethoxy)benzoic Acid: Application Scenarios


Medicinal Chemistry Scaffold: Ortho-OCF3 with Remote OH

The ortho-trifluoromethoxy group enhances metabolic stability and lipophilicity, while the meta-hydroxyl provides a site for further functionalization (e.g., etherification, esterification, or Mitsunobu coupling) [1]. This substitution pattern is not available in common analogs such as 2-(trifluoromethoxy)benzoic acid (lacking the hydroxyl) or 4-(trifluoromethoxy)benzoic acid (para substitution), making the target compound a unique scaffold for constructing diversity-oriented libraries where both the -OCF3 pharmacophore and a remote reactive handle are required [2].

Fluorinated Liquid Crystals & Advanced Materials

The trifluoromethoxy group imparts high electronegativity and dipole moment, valuable for modulating dielectric anisotropy in liquid crystal formulations [1]. The carboxylic acid and hydroxyl functionalities enable covalent attachment to polymer backbones or metal-organic frameworks, while the unique substitution pattern influences molecular packing and phase behavior.

Reference Standard for Regioisomer Differentiation

Given its distinct molecular weight (222.12 g/mol) [1] and substitution pattern compared to the regioisomer 2-hydroxy-5-(trifluoromethoxy)benzoic acid, 5-hydroxy-2-(trifluoromethoxy)benzoic acid serves as a reference standard for chromatographic method development (HPLC/GC) and mass spectrometry-based assays to confirm the identity and purity of synthesized batches, especially when regioisomeric impurities are a concern.

Agrochemical & Pharma Patent-Busting Intermediate

Trifluoromethoxy-substituted benzoic acids are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [2]. The target compound's unique substitution pattern offers a non-infringing alternative to existing patented intermediates that utilize para- or ortho-hydroxy regioisomers, providing a strategic advantage in developing novel synthetic routes with intellectual property freedom.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Ortho-OCF₃ / meta-OH substitution pattern
Regioselective derivatization and scaffold orthogonality
Fluorinated liquid crystals & materials
High electronegativity and dipole moment of OCF₃
Dielectric anisotropy modulation and polymer attachment
Regioisomer reference standard
Distinct molecular weight and substitution pattern
Chromatographic method specificity (HPLC/GC-MS)
Agrochemical & pharma intermediate
Unique substitution pattern vs. common regioisomers
Synthetic route diversity and IP landscape review

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